molecular formula C2N2Na2S3 B3029156 1,3,4-Thiadiazolidine-2,5-dithione, disodium salt CAS No. 55906-42-8

1,3,4-Thiadiazolidine-2,5-dithione, disodium salt

Cat. No. B3029156
CAS RN: 55906-42-8
M. Wt: 194.2 g/mol
InChI Key: YCVGBTRTVKMLSH-UHFFFAOYSA-L
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Description

1,3,4-Thiadiazolidine-2,5-dithione, disodium salt (CAS Number: 1072-71-5) is a chemical compound with the molecular formula C₂H₄N₂Na₂S₃ . It belongs to the class of thiadiazolidines , which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is often used in research and industrial applications due to its interesting properties and potential biological activities .

Scientific Research Applications

Conformational Stability and Spectroscopic Analysis

1,3,4-Thiadiazolidine-2,5-dithione (TDZD) has been studied for its conformational stability and vibrational spectra using experimental techniques (FT-IR and FT-Raman) and quantum mechanical calculations. This research provides insights into the molecular stability, bond strength, and electronic properties like HOMO and LUMO energies, indicating charge transfer within the molecule. Such studies are crucial for understanding the fundamental properties and potential applications of TDZD in various fields (Xavier & Dinesh, 2013).

Interaction with Molecular Iodine

Investigations into the interaction of thiadiazole derivatives with molecular iodine have revealed the formation of charge-transfer complexes. This research is significant for understanding the chemical reactivity of these compounds and their potential use in developing novel antithyroid drugs (Ivolgina & Chernov'yants, 2018).

Cytotoxic Evaluation and Synthesis

Research on synthesizing modified steroids containing the thiadiazole moiety, including TDZD, has shown potential cytotoxic effects against hepatoma cell lines. Such studies are vital for exploring new therapeutic agents and understanding the biological activity of these compounds (Mohamed et al., 2010).

Alkylation Kinetics

The kinetics of alkylation reactions involving salts of thiadiazole, including TDZD, has been a subject of study. Understanding the reaction rates and mechanisms of such alkylation processes is essential for chemical synthesis and industrial applications (Kuodis et al., 2000).

Biological and Pharmacological Activities

TDZD-based compounds are known for various biological activities, including anticancer properties and acting as antibacterial, antifungal, and antiviral agents. Their molecular targets include several enzymes, making them important for medicinal chemistry and drug development research (Matysiak, 2015).

Future Directions

: Sigma-Aldrich: 1,3,4-Thiadiazolidine-2,5-dithione : RSC Advances: Suppressing defects through thiadiazole derivatives : ECHA Brief Profile: 1,3,4-Thiadiazolidine-2,5-dithione : Vanderbilt Chemicals SDS: 1,3,4-Thiadiazolidine-2,5-dithione : [Fisher Scientific SDS: 2,5-Dimercapto-1,3,4-thiadiazole](https://www.fishersci.com/store/msds?partNumber=AC115310250&product

properties

IUPAC Name

disodium;1,3,4-thiadiazole-2,5-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3.2Na/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGBTRTVKMLSH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)[S-])[S-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2Na2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1072-71-5 (Parent)
Record name 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055906428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8069064
Record name Disodium 1,3,4-thiadiazole-2,5-dithiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3,4-Thiadiazolidine-2,5-dithione, disodium salt

CAS RN

55906-42-8
Record name 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055906428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 1,3,4-thiadiazole-2,5-dithiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1,3,4-thiadiazole-2,5-dithiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Thiadiazolidine-2,5-dithione, disodium salt
Reactant of Route 2
1,3,4-Thiadiazolidine-2,5-dithione, disodium salt
Reactant of Route 3
1,3,4-Thiadiazolidine-2,5-dithione, disodium salt

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